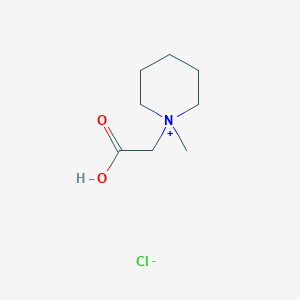![molecular formula C9H12O3 B12570913 (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one CAS No. 188910-44-3](/img/structure/B12570913.png)
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-7,7-Dimethoxybicyclo[221]hept-5-en-2-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework with methoxy groups at the 7,7-positions and a ketone at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The methoxy groups can be introduced through subsequent methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The process is optimized to ensure high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides like sodium iodide in acetone or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The methoxy groups and ketone functionality contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Similar bicyclic structure but lacks methoxy groups.
2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom in the bicyclic framework.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different chemical properties.
Uniqueness
(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is unique due to its specific substitution pattern with methoxy groups and a ketone, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.
Propriétés
Numéro CAS |
188910-44-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(1R)-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3/t6?,7-/m1/s1 |
Clé InChI |
RESRXHNESRQRHG-COBSHVIPSA-N |
SMILES isomérique |
COC1([C@@H]2C=CC1CC2=O)OC |
SMILES canonique |
COC1(C2CC(=O)C1C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
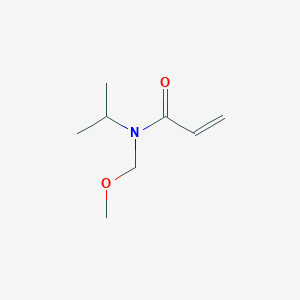
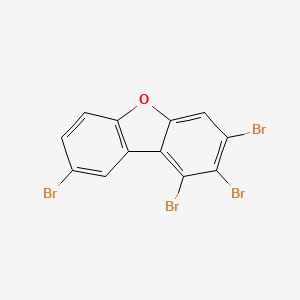
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
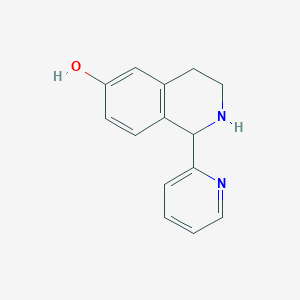

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
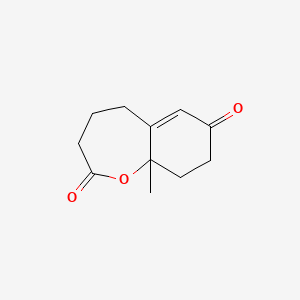

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
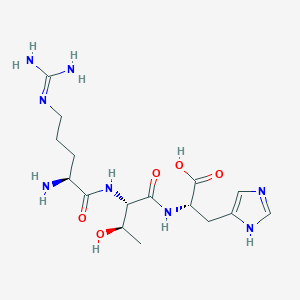
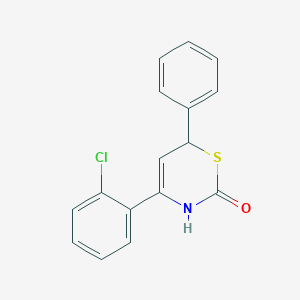
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
